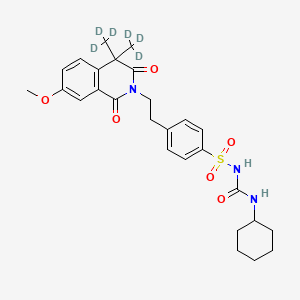

Gliquidone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H33N3O6S |

|---|---|

Molecular Weight |

533.7 g/mol |

IUPAC Name |

1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea |

InChI |

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3 |

InChI Key |

LLJFMFZYVVLQKT-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. This document details the proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.

Introduction to Gliquidone and its Deuterated Analog

Gliquidone is a second-generation sulfonylurea medication used in the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin release from pancreatic β-cells. The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The inclusion of six deuterium atoms provides a stable isotopic label, allowing for precise quantification in biological matrices using mass spectrometry. The IUPAC name for this compound is N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide[1]. The deuterium labels are located on the two methyl groups at the 4-position of the isoquinoline ring system.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Deuterated Intermediate: Preparation of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione.

-

Stage 2: Final Assembly: Conversion of the deuterated intermediate into this compound.

A logical workflow for this synthesis is presented below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione (Deuterated Intermediate)

This stage involves the key isotopic labeling step. The synthesis starts with the commercially available 7-methoxyisoquinoline-1,3(2H,4H)-dione and introduces the two trideuteromethyl groups at the C4 position.

Reaction Scheme:

Caption: C4-Deuteromethylation of the isoquinoline-1,3-dione core.

Materials:

-

7-Methoxyisoquinoline-1,3(2H,4H)-dione

-

Deuterated methyl iodide (CD3I, 99.5 atom % D)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 7-methoxyisoquinoline-1,3(2H,4H)-dione (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (2.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione.

Stage 2: Synthesis of this compound

This stage involves the coupling of the deuterated intermediate with the sulfonylurea side chain.

Procedure:

-

A solution of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione (1 equivalent) and p-(2-aminoethyl)benzenesulfonamide (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of DMF and triethylamine is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Procedure:

-

To a solution of p-[2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, add a base like potassium carbonate (1.5 equivalents).

-

Add cyclohexyl isocyanate (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are estimates based on analogous non-deuterated reactions and typical yields for isotopic labeling procedures. Actual results may vary.

Table 1: Reactant and Product Information

| Compound | Molecular Formula (d6) | Molar Mass ( g/mol ) (d6) | Starting Material/Intermediate/Product |

| 7-Methoxyisoquinoline-1,3(2H,4H)-dione | C10H9NO3 | 191.18 | Starting Material |

| Deuterated Methyl Iodide | CD3I | 144.96 | Reagent |

| 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione | C12H7D6NO3 | 225.26 | Deuterated Intermediate |

| p-[2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide | C20H16D6N2O5S | 424.49 | Intermediate |

| Cyclohexyl Isocyanate | C7H11NO | 125.17 | Reagent |

| This compound | C27H27D6N3O6S | 533.68 | Final Product |

Table 2: Estimated Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Estimated Reaction Time (h) | Estimated Yield (%) | Estimated Isotopic Purity (%) |

| C4-Deuteromethylation of 7-methoxyisoquinoline-1,3(2H,4H)-dione | CD3I, NaH | DMF | 0 to RT | 12 - 24 | 60 - 80 | > 98 |

| N-Alkylation to form the benzenesulfonamide intermediate | p-(2-aminoethyl)benzenesulfonamide | Pyridine | Reflux | 4 - 8 | 70 - 90 | - |

| Final reaction with cyclohexyl isocyanate | Cyclohexyl isocyanate, K2CO3 | THF | RT to 50 | 2 - 6 | 80 - 95 | > 98 |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The presented protocols are based on established chemical principles and analogous reactions, offering a solid starting point for researchers. Optimization of reaction conditions may be necessary to achieve the desired yields and purity. The successful synthesis of this compound will provide a crucial tool for advanced metabolic and pharmacokinetic research in the field of diabetes drug development.

References

Physicochemical properties of Gliquidone-d6 vs Gliquidone

An In-depth Technical Guide to the Physicochemical Properties of Gliquidone and Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of Gliquidone and its deuterated analog, this compound. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction

Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[4][5][6] this compound is a stable, deuterium-labeled isotopologue of Gliquidone. The substitution of six hydrogen atoms with deuterium atoms results in a higher molecular weight. This modification makes this compound an invaluable tool, primarily as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Gliquidone concentrations in biological matrices during pharmacokinetic and metabolic studies.[7] Understanding the subtle yet critical differences in their physicochemical properties is essential for accurate analytical method development and interpretation of study data.

Comparative Physicochemical Properties

The core physicochemical properties of Gliquidone and this compound are summarized below. The properties of this compound are largely inferred from its parent compound, with the primary difference being its molecular weight. Isotopic labeling with deuterium does not significantly alter properties such as pKa, logP, or solubility.

General and Chemical Properties

| Property | Gliquidone | This compound | Data Source(s) |

| IUPAC Name | 1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4, 4-bis(methyl-d3)-1, 3-dioxo-3, 4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide | [1][7][8] |

| Synonyms | Glurenorm, AR-DF 26 | Deuterated Gliquidone | [1][9][10] |

| CAS Number | 33342-05-1 | Not Available | [1][9][10] |

| Molecular Formula | C₂₇H₃₃N₃O₆S | C₂₇H₂₇D₆N₃O₆S | [1][3][9] |

| Molecular Weight | 527.63 g/mol | 533.67 g/mol (approx.) | [3][8] |

| Appearance | White to almost white crystalline solid | Solid (assumed) | [9][11] |

| Purity | ≥98% | ≥98% (typically) | [9][12] |

Physicochemical Parameters

| Parameter | Gliquidone | This compound | Data Source(s) |

| Melting Point | 179-182 °C | Not specified, expected to be similar to Gliquidone | [8][11] |

| pKa (Strongest Acidic) | 4.32 - 5.12 | Not specified, expected to be very similar to Gliquidone | [4][11] |

| logP (Octanol-Water) | 3.59 - 4.5 | Not specified, expected to be very similar to Gliquidone | [4][8] |

| Water Solubility | 0.0022 mg/mL (practically insoluble) | Not specified, expected to be very similar to Gliquidone | [2][4] |

| DMSO Solubility | ≥22.4 mg/mL | Not specified, expected to be very similar to Gliquidone | [11] |

| Ethanol Solubility | ~1 - 2.455 mg/mL | Not specified, expected to be very similar to Gliquidone | [9][11] |

| Polar Surface Area | 121.88 Ų | 121.88 Ų | [4] |

| Hydrogen Bond Acceptors | 6 | 6 | [4] |

| Hydrogen Bond Donors | 2 | 2 | [4] |

| Rotatable Bond Count | 6 | 6 | [4] |

Pharmacokinetic Properties

| Parameter | Gliquidone | This compound | Data Source(s) |

| Bioavailability | High but can be irregular | Used as an internal standard, not for therapeutic administration | [1][2] |

| Time to Peak (Tmax) | 2 - 3 hours | N/A | [3][13] |

| Plasma Protein Binding | >99% | N/A | [3] |

| Metabolism | Extensive hepatic metabolism | Expected to undergo similar metabolism | [1] |

| Elimination Half-Life | ~1.5 hours (short-acting) | N/A | [14][15] |

| Excretion | Primarily biliary (~95%), minimal renal (~5%) | N/A | [1][13] |

Gliquidone Mechanism of Action

Gliquidone exerts its glucose-lowering effects by stimulating insulin release from pancreatic β-cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[16] This binding leads to channel closure, membrane depolarization, and a cascade of events culminating in insulin exocytosis.[5][6]

References

- 1. Gliquidone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Gliquidone | 33342-05-1 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Gliquidone? [synapse.patsnap.com]

- 6. What is Gliquidone used for? [synapse.patsnap.com]

- 7. veeprho.com [veeprho.com]

- 8. Gliquidone | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Gliquidone CAS#: 33342-05-1 [m.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. [Pharmacokinetic behaviour of gliquidone (AR-DF 26), a new sulfonyl urea. Summary of the studies so far (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Anti-diabetic Drug Gliquidone Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Gliquidone-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Gliquidone-d6 as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, gliquidone. The application of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of modern pharmacokinetic and bioequivalence studies, ensuring the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data. This document provides a detailed overview of the mechanism of action of gliquidone, the rationale for using its deuterated form as an internal standard, a representative experimental protocol, and the expected validation parameters.

The Pharmacodynamic and Pharmacokinetic Profile of Gliquidone

Gliquidone is a second-generation sulfonylurea drug prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from functional pancreatic β-cells. Gliquidone achieves this by binding to and blocking the ATP-sensitive potassium channels (K-ATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.

Pharmacokinetically, gliquidone is characterized by its rapid and nearly complete absorption after oral administration, with a relatively short elimination half-life. This profile makes it a suitable option for controlling postprandial glucose levels while minimizing the risk of prolonged hypoglycemia.

This compound: The Ideal Internal Standard for Bioanalysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality control samples, and unknown study samples. The IS is crucial for correcting for variations that can occur during sample preparation and analysis.

This compound is the deuterated analog of gliquidone, meaning that six hydrogen atoms in the gliquidone molecule have been replaced with deuterium atoms. This subtle change in mass is the key to its function as an exceptional internal standard.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard lies in its physicochemical properties relative to the non-labeled gliquidone (the analyte). The core principles are:

-

Co-elution and Similar Ionization: Deuterium labeling does not significantly alter the polarity or chemical properties of the molecule. Consequently, this compound exhibits nearly identical chromatographic behavior to gliquidone, meaning they elute from the liquid chromatography column at virtually the same time. Furthermore, they show similar ionization efficiency in the mass spectrometer's ion source. This is critical for compensating for matrix effects, where other components in the biological sample (e.g., plasma) can suppress or enhance the ionization of the analyte. Since both the analyte and the internal standard are affected similarly, the ratio of their responses remains constant, leading to an accurate quantification of the analyte.

-

Mass Differentiation: While chemically similar, the six deuterium atoms give this compound a higher mass than gliquidone. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous but distinct detection of both the analyte and the internal standard.

-

Correction for Sample Processing Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Because this compound is added at the beginning of this process and behaves identically to gliquidone, any loss will affect both compounds proportionally. By measuring the ratio of the analyte to the internal standard, the variability in extraction recovery is effectively normalized.

Experimental Protocol: A Representative LC-MS/MS Method

While the full text of a specific study detailing the use of this compound was not publicly available, the following is a representative experimental protocol constructed from typical methods for sulfonylureas and the partial data available from a bioequivalence study of gliquidone.

Sample Preparation: Protein Precipitation

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a simple gradient (e.g., 70% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition for Gliquidone | Hypothetical: m/z 528.2 → 165.1 |

| MRM Transition for this compound | Hypothetical: m/z 534.2 → 171.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Note: The exact MRM transitions would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Method Validation: Quantitative Data Summary

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the expected validation parameters for an LC-MS/MS assay for gliquidone using this compound as an internal standard, based on the abstract by Wang et al. (2013) and typical performance characteristics for such assays.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 10.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 10.0 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 30.0 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 400 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 30.0 | Consistent and reproducible | Minimal and consistent |

| High QC | 800 | Consistent and reproducible | Minimal and consistent |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 4 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| Long-term (-80°C) | 30 days | Stable |

Visualizing the Workflow and Signaling Pathway

Gliquidone Signaling Pathway

Caption: Gliquidone's mechanism of action on pancreatic β-cells.

Experimental Workflow for Bioanalysis

Unlocking Metabolite Mysteries: A Technical Guide to Deuterium Labeling in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, understanding a compound's metabolic fate is paramount. Deuterium labeling has emerged as a powerful tool, offering unparalleled precision in the identification and quantification of drug metabolites. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation techniques associated with deuterium labeling in drug metabolite analysis. By leveraging the unique properties of this stable isotope, researchers can gain deeper insights into drug absorption, distribution, metabolism, and excretion (ADME), ultimately accelerating the journey from discovery to clinical application.[1][2][3][4]

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental advantage of deuterium labeling lies in the Kinetic Isotope Effect (KIE) .[3][4] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if a deuterium atom is substituted at that position.[4] This is particularly relevant in drug metabolism, where many enzymatic reactions, especially those mediated by Cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[1][5]

By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism at that position can be significantly reduced.[3][4] This can lead to several beneficial outcomes, including:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[3]

-

Reduced Formation of Toxic Metabolites: By blocking a metabolic pathway that leads to a toxic byproduct, deuterium labeling can improve a drug's safety profile.[2][6]

-

Altered Metabolite Profile ("Metabolic Switching"): Slowing down one metabolic pathway may lead to an increase in metabolism through alternative routes.[1][4] This can provide valuable information about a drug's complete metabolic landscape.[4]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A KIE greater than 1 indicates a slower reaction rate for the deuterated compound.

Figure 1: The Kinetic Isotope Effect in Drug Metabolism.

Applications in Drug Metabolite Analysis

Deuterium labeling is a versatile tool with numerous applications in drug metabolism studies.

Tracing Metabolic Pathways

By administering a deuterated drug, researchers can easily distinguish drug-related material from endogenous compounds in complex biological matrices.[1] The mass difference introduced by the deuterium atoms allows for the selective detection of the parent drug and its metabolites using mass spectrometry (MS).[7] This is invaluable for elucidating metabolic pathways and identifying novel metabolites.

Quantitative Analysis using Deuterated Internal Standards

One of the most critical applications of deuterium labeling is in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS assays.[8] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[8] By adding a known amount of the deuterated internal standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and precise quantification of the non-deuterated drug and its metabolites.[8]

Figure 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Quantitative Data Presentation

The impact of deuterium labeling on pharmacokinetic parameters can be significant. The following tables summarize representative data from studies comparing deuterated and non-deuterated drugs.

Table 1: In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog (d3-ENT) [9]

| Compound | Liver Microsomes | Intrinsic Clearance (CLint) | KH/KD |

| Enzalutamide (ENT) | Rat | 100% (Reference) | - |

| d3-ENT | Rat | 50.3% | ~2 |

| Enzalutamide (ENT) | Human | 100% (Reference) | - |

| d3-ENT | Human | 27.1% | ~2 |

Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT in Rats (10 mg/kg, oral) [9]

| Parameter | Enzalutamide (ENT) | d3-ENT | % Change |

| Cmax (ng/mL) | 1,234 ± 211 | 1,667 ± 345 | +35% |

| AUC0-t (ng·h/mL) | 18,765 ± 3,456 | 37,890 ± 5,678 | +102% |

Table 3: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice (intravenous) [10]

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC0-8h (ng·h/mL) | 2,345 ± 456 | 13,367 ± 1,234 | 5.7 |

| Cmax (ng/mL) | 1,234 ± 123 | 5,432 ± 567 | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

Experimental Protocols

This section provides an overview of key experimental methodologies.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds is a critical first step. Several methods can be employed:

-

Hydrogen-Deuterium Exchange: This is a common and efficient method where hydrogen atoms on the target molecule or a late-stage intermediate are exchanged for deuterium atoms.[11] This can often be achieved using deuterium oxide (D₂O) as the deuterium source, sometimes in the presence of a catalyst.[11]

-

Reductive Deuteration: This involves the use of deuterium gas (D₂) or other deuterated reducing agents to introduce deuterium into a molecule.

-

Using Deuterated Building Blocks: This approach involves incorporating a commercially available or custom-synthesized deuterated starting material early in the synthetic route.[12]

Representative Protocol for Hydrogen-Deuterium Exchange:

-

Dissolve the substrate (parent drug or intermediate) in a suitable solvent (e.g., deuterated methanol, MeOD).

-

Add a deuterium source, such as deuterium oxide (D₂O), and a catalyst if necessary (e.g., a base or a transition metal catalyst).

-

Heat the reaction mixture at a specific temperature for a defined period to facilitate the exchange.

-

Monitor the reaction progress by LC-MS to determine the extent of deuteration.

-

Upon completion, quench the reaction and purify the deuterated product using standard chromatographic techniques (e.g., flash chromatography or HPLC).

-

Characterize the final product and determine the isotopic purity using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.[13][14][15]

In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes (HLM) or recombinant CYP enzymes, are commonly used to assess the metabolic stability of deuterated compounds.

Representative Protocol for Metabolic Stability in HLM:

-

Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the deuterated or non-deuterated test compound.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

-

Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance.

In Vivo Animal Studies

Animal models are used to evaluate the in vivo pharmacokinetics of deuterated drugs.

Representative Protocol for a Rodent Pharmacokinetic Study:

-

Administer the deuterated or non-deuterated drug to a group of animals (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points.

-

Prepare the plasma/serum samples for analysis by protein precipitation or liquid-liquid extraction, adding the deuterated internal standard.[16]

-

Analyze the samples by LC-MS/MS to determine the concentrations of the parent drug and its metabolites.

-

Use pharmacokinetic software to calculate parameters such as AUC, Cmax, and clearance.

LC-MS/MS Analysis

LC-MS/MS is the primary analytical technique for the quantitative analysis of deuterated compounds and their metabolites.

Representative LC-MS/MS Method Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is most common.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard.

-

Figure 3: General Experimental Workflow for a Deuterium Labeling Study.

Conclusion

Deuterium labeling is an indispensable technique in modern drug metabolism research. Its ability to modulate metabolic rates through the kinetic isotope effect provides a powerful strategy for improving the pharmacokinetic and safety profiles of drug candidates.[2][3][4] Furthermore, the use of deuterated compounds as internal standards has revolutionized the accuracy and reliability of quantitative bioanalysis.[8] By incorporating the principles and methodologies outlined in this guide, researchers can effectively harness the power of deuterium labeling to gain a deeper understanding of drug metabolism and accelerate the development of safer and more effective medicines.

References

- 1. bioscientia.de [bioscientia.de]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 17. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

Gliquidone-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. As a crucial internal standard in pharmacokinetic and metabolic studies, the purity and comprehensive characterization of this compound are paramount for generating accurate and reproducible data. This document outlines the typical data presented in a Certificate of Analysis (CoA) and details the experimental methodologies used for its purity assessment.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for this compound serves as a formal document certifying its quality and purity. It typically includes identification, physical and chemical properties, and the results of analytical tests.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result |

| Identification | ||

| Appearance | White to off-white solid | Conforms |

| Infrared (IR) Spectrum | Conforms to the reference spectrum | Conforms |

| Mass Spectrum (MS) | Consistent with the structure of this compound | Conforms |

| Nuclear Magnetic Resonance (NMR) | Conforms to the structure of this compound | Conforms |

| Assay | ||

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Purity (by NMR) | Report value | 99.2% |

| Physical Properties | ||

| Molecular Formula | C₂₇H₂₇D₆N₃O₆S | C₂₇H₂₇D₆N₃O₆S |

| Molecular Weight | 533.67 g/mol | 533.67 g/mol |

| Chemical Purity | ||

| Isotopic Purity | ≥ 98% Deuterium incorporation | 99.1% |

| Unlabeled Gliquidone (d0) | ≤ 2.0% | 0.5% |

| Other Deuterated Species | Report value | d1-d5 species below 0.1% each |

| Residual Solvents | Conforms to USP <467> | Conforms |

| Heavy Metals | ≤ 20 ppm | < 10 ppm |

Purity Assessment: Experimental Protocols

The determination of purity for this compound involves a combination of chromatographic and spectroscopic techniques to ensure chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary method for assessing the chemical purity of this compound and quantifying any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used, starting with a mixture of acetonitrile and water (containing an acidic modifier like 0.1% formic acid to improve peak shape) and gradually increasing the proportion of acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where Gliquidone exhibits maximum absorbance, typically around 230 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. This stock is then diluted to an appropriate concentration for injection.

-

Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS interface.

-

Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass spectrum is acquired over a relevant mass range to observe the isotopic cluster of the molecular ion.

-

Data Analysis:

-

Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound.

-

Isotopic Purity: The relative intensities of the peaks corresponding to the unlabeled Gliquidone (d0) and the various deuterated species (d1, d2, etc.) are measured to calculate the deuterium incorporation and the percentage of the desired d6 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used as a quantitative method (qNMR) to determine purity against a certified reference standard.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or Chloroform-d, is used.

-

¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The absence or significant reduction of signals at the sites of deuteration provides evidence of successful labeling.

-

²H NMR: The deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their location in the molecule.

-

Quantitative NMR (qNMR): For purity determination, a known amount of a certified internal standard is added to a precisely weighed sample of this compound. The purity of this compound is calculated by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard.

Visualizing Key Processes and Relationships

To further elucidate the context and application of this compound, the following diagrams illustrate its mechanism of action, the analytical workflow for its purity assessment, and the logical structure of its Certificate of Analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Gliquidone-d6, a deuterated analog of the oral hypoglycemic agent Gliquidone. This document outlines the predicted fragmentation pathways based on the known fragmentation of sulfonylureas and the specific structural characteristics of Gliquidone. It also includes a comprehensive experimental protocol for the analysis of Gliquidone and its deuterated internal standards by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Gliquidone and its Deuterated Analog

Gliquidone is a second-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the blockage of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin release. This compound, with six deuterium atoms incorporated into the two methyl groups at the 4-position of the isoquinoline ring, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Understanding its fragmentation pattern is crucial for developing robust and reliable analytical methods.

Predicted Mass Spectrometry Fragmentation of Gliquidone

The fragmentation of sulfonylureas upon collision-induced dissociation (CID) in a mass spectrometer typically involves the cleavage of the sulfonylurea bridge. The proposed fragmentation of Gliquidone is based on these established pathways.

Molecular Structure of Gliquidone:

-

IUPAC Name: 1-cyclohexyl-3-[[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonyl]urea

-

Molecular Formula: C₂₇H₃₃N₃O₆S

-

Molecular Weight: 527.63 g/mol

The primary fragmentation of the protonated Gliquidone molecule ([M+H]⁺ at m/z 528.2) is expected to occur at the S-N and C-N bonds of the sulfonylurea moiety.

Predicted Mass Spectrometry Fragmentation of this compound

This compound has a molecular weight of 533.67 g/mol due to the substitution of six hydrogen atoms with deuterium.

Molecular Structure of this compound:

-

IUPAC Name: N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4, 4-bis(methyl-d3)-1, 3-dioxo-3, 4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 534.2) is predicted to follow the same pathways as the unlabeled compound. The key difference will be the +6 Da mass shift in fragments that retain the deuterated dimethylisoquinoline moiety.

Data Presentation: Predicted Product Ions

The following tables summarize the predicted major product ions for Gliquidone and this compound in positive ion mode ESI-MS/MS.

Table 1: Predicted Product Ions of Gliquidone

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 528.2 | 357.1 | C₇H₁₃N₂O₂S | Cyclohexyl isocyanate and benzenesulfonamide fragments |

| 528.2 | 285.1 | C₁₂H₁₄N₂O₄S | p-Toluenesulfonylurea fragment |

| 528.2 | 171.1 | C₁₉H₂₀N₂O₅S | Cyclohexylurea and benzenesulfonyl fragments |

Table 2: Predicted Product Ions of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 534.2 | 363.1 | C₇H₁₃N₂O₂S | Cyclohexyl isocyanate and benzenesulfonamide fragments |

| 534.2 | 291.1 | C₁₂H₈D₆N₂O₄S | p-Toluenesulfonylurea fragment |

| 534.2 | 171.1 | C₁₉H₁₄D₆N₂O₅S | Cyclohexylurea and benzenesulfonyl fragments |

Experimental Protocols

A sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of Gliquidone in biological matrices.[3]

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

-

Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 500°C.

-

Collision Gas: Argon.

Table 3: MRM Transitions for Gliquidone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Gliquidone | 528.2 | 357.1 | 100 | 25 |

| Gliquidone | 528.2 | 285.1 | 100 | 30 |

| This compound | 534.2 | 363.1 | 100 | 25 |

Mandatory Visualizations

Proposed Fragmentation Pathway of Gliquidone

Caption: Proposed fragmentation of Gliquidone.

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound.

Gliquidone's Mechanism of Action Signaling Pathway

Caption: Gliquidone's mechanism of action.

References

- 1. Contribution of cytochrome P450 isoforms to gliquidone metabolism in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuclear Magnetic Resonance (NMR) Spectrum of Gliquidone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Gliquidone-d6. Due to the limited availability of specific experimental data for the deuterated form, this document outlines the expected spectral characteristics based on the analysis of similar compounds and provides detailed experimental protocols and the established signaling pathway of the non-deuterated parent compound, Gliquidone.

Introduction to Gliquidone and its Deuterated Analog

Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Deuterated analogs of pharmaceutical compounds, such as this compound, are often synthesized to investigate metabolic pathways, pharmacokinetics, and as internal standards in analytical studies. The inclusion of deuterium atoms can alter the metabolic fate of the drug and is a key area of interest in drug development. NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of such deuterated molecules.

Predicted NMR Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The positions of deuteration are assumed to be on the cyclohexyl ring for this predictive model.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| Signal Absent | - | - | Deuterated Cyclohexyl Protons |

| ~8.3 | t | 1H | -SO₂-NH- |

| ~7.8 | d | 2H | Aromatic (phenyl) |

| ~7.4 | d | 2H | Aromatic (phenyl) |

| ~6.3 | d | 1H | -NH-Cyclohexyl |

| ~4.2 | s | 2H | Methylene |

| ~3.5 | m | 1H | Cyclohexyl CH |

| ~3.2 | m | 2H | Methylene |

| ~2.9 | t | 2H | Methylene |

| ~1.0-1.8 | m | Reduced | Remaining Cyclohexyl Protons |

| ~1.2 | s | 6H | Gem-dimethyl |

| ~3.8 | s | 3H | Methoxy |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl |

| ~165 | Carbonyl |

| ~155 | Aromatic C-O |

| ~140 | Aromatic C-S |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~120 | Aromatic C |

| ~115 | Aromatic CH |

| ~60 | Methoxy |

| ~50 (triplet) | Deuterated Cyclohexyl Carbon |

| ~45 | Methylene |

| ~40 | Methylene |

| ~35 | Cyclohexyl CH |

| ~30 | Methylene |

| ~25 | Gem-dimethyl |

| ~20 | Cyclohexyl CH₂ |

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for the NMR analysis of this compound, based on standard practices for similar small molecules.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for sulfonylureas due to its high solubilizing power.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift referencing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Gliquidone Signaling Pathway

Gliquidone exerts its therapeutic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The closure of these channels leads to a cascade of events culminating in insulin secretion.[1][2][3][4]

Caption: Signaling pathway of Gliquidone in pancreatic β-cells.

Conclusion

This guide provides a foundational understanding of the NMR analysis of this compound for researchers and professionals in drug development. While direct experimental data for the deuterated compound is scarce, the provided predicted data, detailed experimental protocols, and the well-established signaling pathway of Gliquidone offer a robust framework for initiating and conducting further research. The use of high-field NMR spectroscopy, coupled with 2D techniques, will be crucial for the complete structural verification and characterization of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gliquidone | CAS:33342-05-1 | ATP-sensitive K+ channel antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-diabetic Drug Gliquidone Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the commercial availability, technical specifications, and analytical applications of this stable isotope-labeled compound.

Introduction

This compound is a valuable tool in analytical and pharmacokinetic research. As a stable isotope-labeled internal standard, it enhances the accuracy and precision of quantitative analysis, particularly in mass spectrometry-based methods.[1] Its primary application lies in the precise measurement of Gliquidone concentrations in biological matrices, aiding in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

Commercial Suppliers and Availability

Several commercial suppliers offer this compound for research purposes. While specific stock levels and pricing are subject to change and typically require a direct inquiry, the following table summarizes publicly available information on suppliers and the product specifications they provide.

| Supplier | Product Name | Catalogue No. | Purity | Available Quantities | Stock Status |

| Veeprho | This compound | DVE00571 | Not specified | Request a quote | In Stock |

| Hubei Moxin Biotechnology Co., Ltd | This compound | Not specified | 95%+ or 98%+ | 10mg, 25mg, 50mg, 100mg, 1000mg, 5000mg | Not specified |

| ShenZhen Jianbamboo Biotechnology Co. Ltd | This compound | JZ059592 | Not specified | mg, g | Please consult |

| MedchemExpress | This compound | HY-112391S | Not specified | Request a quote | Not specified |

| Biorbyt | This compound | orb2299502 | Not specified | Not specified | Not specified |

| TLC Pharmaceutical Standards | This compound | G-050002 | Not specified | 10mg, 25mg, 50mg, 100mg (Common Package) | Not specified |

Note: Purity, availability, and pricing are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for detailed purity data.

Technical Specifications

| Property | Value |

| Chemical Name | N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C₂₇H₂₇D₆N₃O₆S |

| Molecular Weight | 533.67 g/mol |

| CAS Number | N/A |

| Parent Compound | Gliquidone |

| Parent CAS Number | 33342-05-1 |

Mechanism of Action of Gliquidone (Parent Compound)

Gliquidone, the non-deuterated parent compound, is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1][3]

The signaling pathway is initiated by the binding of Gliquidone to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[3][4] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺) into the cell. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[1][3]

Some studies also suggest that Gliquidone may have extrapancreatic effects, including an increase in the number of insulin receptors in peripheral tissues.[5]

Signaling Pathway of Gliquidone in Pancreatic β-Cells

Caption: Signaling pathway of Gliquidone in pancreatic β-cells leading to insulin secretion.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily used as an internal standard (IS) for the quantification of Gliquidone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology. Specific parameters will need to be optimized based on the instrumentation and matrix used.

Materials and Reagents

-

Gliquidone analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

-

Spiking: To a known volume of the biological matrix (e.g., 100 µL of plasma), add a specific amount of this compound working solution to achieve a final concentration within the linear range of the assay.

-

Extraction:

-

Protein Precipitation (PPT): A common and rapid method. Add 3-4 volumes of cold ACN or MeOH to the sample. Vortex vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant.

-

Solid Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification. The choice of SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Gliquidone. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte and IS.

-

-

Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable for the separation of Gliquidone.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (ACN or MeOH), both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Optimization is required.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring specific precursor ion to product ion transitions for both Gliquidone and this compound. The transitions will need to be determined by infusing the individual standards into the mass spectrometer.

-

Quantification

A calibration curve is constructed by plotting the peak area ratio of the Gliquidone to the this compound internal standard against the known concentrations of the Gliquidone calibration standards. The concentration of Gliquidone in the unknown samples is then determined from this calibration curve.

Experimental Workflow for Quantitative Analysis

Caption: General experimental workflow for the quantification of Gliquidone using this compound as an internal standard.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Gliquidone. Its commercial availability from several suppliers facilitates its use in robust and reliable bioanalytical methods. The information and general protocols provided in this guide serve as a starting point for the development of specific assays for the accurate quantification of Gliquidone in various biological matrices. For detailed experimental parameters and the most up-to-date product information, direct communication with suppliers and a thorough review of relevant scientific literature are recommended.

References

- 1. veeprho.com [veeprho.com]

- 2. m.n-jz.com [m.n-jz.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet and handling precautions for Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

Product Identification and Properties

Gliquidone-d6 is the deuterated form of Gliquidone, a second-generation sulfonylurea used as an anti-diabetic agent.[1][2] The deuteration is typically on the methyl groups.[2] It is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Gliquidone in biological samples.[2]

Table 1: Physical and Chemical Properties of Gliquidone

| Property | Value | Source |

| Molecular Formula | C27H33N3O6S | [3][4] |

| Molecular Weight | 527.6 g/mol | [3] |

| CAS Number | 33342-05-1 | [3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 180-182 °C | [3] |

| Solubility | Soluble in DMSO and DMF (~30 mg/ml), ethanol (~1 mg/ml). Sparingly soluble in aqueous buffers. | [5][6] |

| Storage | -20°C | [5][6] |

Hazard Identification and Safety Precautions

Gliquidone may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[7] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[7]

Table 2: GHS Hazard Statements and Precautionary Measures for Gliquidone

| Category | Statement | Source |

| Health Hazards | May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. | [7] |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin and eyes. Wear protective gloves/protective clothing/eye protection/face protection. Wash thoroughly after handling. | [7][8] |

| Response | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [8] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.

Experimental Protocol: Safe Handling of this compound

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Personal Protective Equipment:

-

Hygiene Practices: Avoid prolonged or repeated exposure.[7] Do not ingest, inhale, get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[5][7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures for Gliquidone Exposure

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention. | [7] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [7] |

| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel. | [7] |

| Ingestion | Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention. | [7] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Experimental Protocol: Spill Cleanup

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, safety goggles, and heavy rubber gloves.[7]

-

Containment and Cleaning: Avoid raising dust.[7] Contain the spill and collect the material using spark-proof tools.[8] Transfer to a chemical waste container for disposal in accordance with local regulations.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8][9]

Mechanism of Action: Signaling Pathway

Gliquidone, like other sulfonylureas, lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[10] This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels.[3][10][11]

Caption: Gliquidone's mechanism of action in pancreatic β-cells.

Experimental Workflow: Quantification using this compound

This compound is an ideal internal standard for the quantification of Gliquidone in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for the quantification of Gliquidone using this compound.

References

- 1. biorbyt.com [biorbyt.com]

- 2. veeprho.com [veeprho.com]

- 3. Gliquidone | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gliquidone | 33342-05-1 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Gliquidone | Potassium Channel | TargetMol [targetmol.com]

- 7. content.labscoop.com [content.labscoop.com]

- 8. echemi.com [echemi.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Gliquidone Overview - Active Ingredient - RxReasoner [rxreasoner.com]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development of Gliquidone using Gliquidone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone is an oral anti-diabetic drug belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and robust quantification of gliquidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of gliquidone in human plasma, utilizing its deuterated analog, Gliquidone-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

Experimental Protocols

Materials and Reagents

-

Analytes: Gliquidone (reference standard), this compound (internal standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gliquidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Gliquidone stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly. For blank samples, add 10 µL of the 50:50 methanol/water mixture.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20 v/v).

-

Vortex for 30 seconds and transfer the solution to autosampler vials for LC-MS/MS analysis.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Mobile Phase Composition | 80% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 3 minutes |

Mass Spectrometry (MS)

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 55 psi |

| Heater Gas (GS2) | 60 psi |

| Resolution | Q1 and Q3 set to Unit |

| Dwell Time | 100 ms |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Gliquidone | 528.2 | 171.1 | 35 | 120 |

| 528.2 | 358.2 | 25 | 120 | |

| This compound | 534.2 | 171.1 | 35 | 120 |

| 534.2 | 364.2 | 25 | 120 |

Note: The transition 528.2 -> 171.1 is typically used for quantification of Gliquidone, while 528.2 -> 358.2 serves as a qualifier. For this compound, 534.2 -> 171.1 is used for quantification, and 534.2 -> 364.2 is the qualifier.

Caption: LC-MS/MS Analysis Workflow.

Method Validation Summary

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. A weighted (1/x²) linear regression model was used.

| Analyte | Linear Range (ng/mL) | r² |

| Gliquidone | 1.0 - 1000 | ≥ 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ) for accuracy (relative error, RE%) and ≤15% (≤20% for LLOQ) for precision (coefficient of variation, CV%).

Intra-Day Accuracy and Precision (n=6)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (RE%) | Precision (CV%) |

| LLOQ | 1.0 | 1.05 | 5.0 | 8.2 |

| LQC | 3.0 | 2.92 | -2.7 | 6.5 |

| MQC | 100 | 103.1 | 3.1 | 4.1 |

| HQC | 800 | 789.6 | -1.3 | 3.5 |

Inter-Day Accuracy and Precision (n=18, 3 days)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (RE%) | Precision (CV%) |

| LLOQ | 1.0 | 1.08 | 8.0 | 11.5 |

| LQC | 3.0 | 2.89 | -3.7 | 9.8 |

| MQC | 100 | 104.5 | 4.5 | 6.2 |

| HQC | 800 | 785.4 | -1.8 | 5.1 |

Recovery and Matrix Effect

The extraction recovery of Gliquidone and the matrix effect were assessed at LQC, MQC, and HQC levels. The use of this compound effectively compensated for any variability.

| QC Level | Gliquidone Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |

| LQC | 88.5 | 89.1 | 98.2 |

| MQC | 91.2 | 90.5 | 101.5 |

| HQC | 89.8 | 90.1 | 99.6 |

Stability

The stability of Gliquidone in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 6 hours | 95.8 - 103.2 |

| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 94.5 - 102.1 |

| Long-term (-80°C) | 90 days | 96.1 - 104.5 |

| Post-preparative (Autosampler, 4°C) | 24 hours | 97.3 - 101.8 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Gliquidone in human plasma using this compound as an internal standard. The method is sensitive, specific, and has been successfully validated with acceptable linearity, accuracy, precision, recovery, and stability. This protocol is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Gliquidone.

Application Note and Protocol: Quantification of Gliquidone in Plasma Samples Using Gliquidone-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliquidone is an oral anti-diabetic drug belonging to the sulfonylurea class, used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Accurate and reliable quantification of gliquidone in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Gliquidone-d6, is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] A deuterated internal standard exhibits similar physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variations in extraction recovery and instrument response.[3][4] This application note provides a detailed protocol for the extraction and quantification of gliquidone in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Methods

Reagents and Materials

-

Gliquidone (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

LC-MS/MS Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare stock solutions of gliquidone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the gliquidone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples.

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][5]

-

Vortex mix the samples for 1 minute.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 30% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |